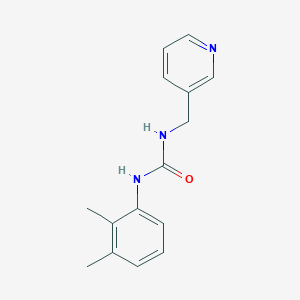

1-(2,3-Dimethylphenyl)-3-(pyridin-3-ylmethyl)urea

Description

1-(2,3-Dimethylphenyl)-3-(pyridin-3-ylmethyl)urea is a urea derivative featuring a 2,3-dimethylphenyl group and a pyridin-3-ylmethyl substituent. Urea derivatives are widely studied for their pharmacological properties, particularly in targeting enzymes like EGFR and kinases . The 2,3-dimethylphenyl group may enhance lipophilicity and metabolic stability, while the pyridinyl moiety could contribute to hydrogen bonding and target binding .

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-11-5-3-7-14(12(11)2)18-15(19)17-10-13-6-4-8-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBMFZSEBLMKPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NCC2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824505 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N’-(3-pyridinylmethyl)urea typically involves the reaction of 2,3-dimethylaniline with 3-pyridinemethanol in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N’-(3-pyridinylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: May serve as a ligand in biochemical studies.

Industry: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for N-(2,3-dimethylphenyl)-N’-(3-pyridinylmethyl)urea would depend on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Halogenated Analogs : Chloro or bromo substituents (e.g., 2,3-dichlorophenyl in ) enhance binding to hydrophobic enzyme pockets but may increase toxicity .

- Heterocyclic Modifications : Replacing pyridinyl with benzimidazolyl (SRA13) or pyrazolyl (Compound 72) alters target specificity. SRA13 showed high drug scores, likely due to benzimidazole’s planar structure enhancing DNA intercalation .

Pharmacological Activity

Anticancer Activity

- SRA20 (1-(3-Chloro-4-fluorophenyl)-3-benzimidazolylurea): Exhibited potent activity against lung cancer (IC50 = 1.9 μM) and EGFR (IC50 = 0.93 μM), outperforming other analogs in its series .

- SRA13 : Demonstrated high drug scores but lower activity than SRA20, suggesting the 3-chloro-4-fluorophenyl group enhances target affinity .

- Pyrinuron (1-(4-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea): A rodenticide (), highlighting how nitro substituents can shift applications from therapeutic to toxicological .

Kinase Inhibition

- Compound 72 : A pyrazole-urea derivative inhibiting p38 MAP kinase (MW = 363.4 g/mol). The 2,3-dimethylphenyl group likely contributes to kinase binding, similar to the target compound .

Biological Activity

1-(2,3-Dimethylphenyl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

The synthesis of this compound typically involves a reaction between 2,3-dimethylaniline and pyridin-3-ylmethyl isocyanate. The reaction conditions are optimized to enhance yield and purity. The general reaction scheme can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

- Anticancer Activity : Studies have demonstrated its effectiveness against various cancer cell lines, showing cytotoxicity comparable to established chemotherapeutics.

- Antimicrobial Properties : Preliminary investigations suggest it possesses antimicrobial activity against several bacterial strains.

The compound's mechanism of action involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes or receptors, leading to apoptosis in cancer cells or inhibition of bacterial growth. The precise pathways are still under investigation.

Anticancer Studies

A notable study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 8.5 | 5-Fluorouracil | 17.0 |

| MDA-MB-231 | 6.7 | Doxorubicin | 12.5 |

These findings suggest that the compound has a superior selectivity index compared to traditional chemotherapeutics, indicating its potential as a candidate for further development in cancer therapy.

Antimicrobial Studies

In antimicrobial assessments, the compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.8 µg/mL |

These results demonstrate that this compound exhibits promising antimicrobial activity.

Case Studies

A recent clinical trial investigated the efficacy of this compound in combination with standard chemotherapy in patients with advanced breast cancer. The trial reported an improvement in overall survival rates and a reduction in side effects compared to patients receiving chemotherapy alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.